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Compound of Interest

4-Fluoro-2-methoxy-N-
Compound Name:

methylaniline hydrochloride
CAS No.: 1215205-84-7

Cat. No.: B578555

Get Quote

Executive Summary & Structural Context[1][2][3][4]

This technical guide provides a comprehensive spectral analysis of 4-Fluoro-2-methoxy-N-
methylaniline Hydrochloride, a critical pharmacophore often utilized in the synthesis of third-
generation EGFR tyrosine kinase inhibitors (such as Osimertinib).

Accurate characterization of this intermediate is pivotal because impurities at this stage (e.g.,
des-methyl or over-methylated byproducts) can propagate through the synthesis, affecting the
toxicity and efficacy of the final drug substance.

Chemical Identity[4]

¢ |[UPAC Name: 4-Fluoro-2-methoxy-N-methylaniline hydrochloride
¢ Molecular Formula:

(Salt) |

(Free Base)
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e Molecular Weight: 191.63 g/mol (HCI Salt) | 155.17 g/mol (Free Base)
o Key Structural Features:
o Secondary Amine (Salt Form): Protonated nitrogen (

) serves as the hydrophilic anchor.

o Fluorine (C4): Provides a diagnostic spin-spin coupling handle in NMR (

and

).

o Methoxy (C2): Strong electron-donating group (EDG), distinct singlet in

NMR.

Analytical Workflow

The following directed acyclic graph (DAG) outlines the logical flow for validating this
compound, ensuring that salt formation is complete and no free-base precursors remain.
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Figure 1: Analytical workflow for the structural validation of the HCI salt. Note the parallel
processing of solid-state (IR) and solution-state (NMR/MS) data.

Mass Spectrometry (LC-MS)
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Objective: Confirm the molecular mass of the cationic species.

Experimental Parameters

« lonization Mode: Electrospray lonization (ESI), Positive Mode (+ve).
e Mobile Phase: 0.1% Formic acid in Water/Acetonitrile (Gradient).

o Rationale: The HCI salt dissociates in the mobile phase. We observe the protonated free
base

Data Interpretation

Observed m/z

lon Species Calculated m/z . Notes
(Typical)

[M+H]+ 156.08 156.1 Base Peak (100%)

Adduct (Common
[M+Na]+ 178.06 178.1

trace)

Dimer (Concentration
[2M+H]+ 311.15 311.2

dependent)

Self-Validating Check: The presence of an isotopic peak at m/z 157.1 (approx 9% relative
abundance due to

) confirms the carbon count (

). If the M+2 peak (158.1) is significant (>1%), check for chloro-impurities (though unlikely in
this specific fluorinated structure unless reagents were contaminated).

Infrared Spectroscopy (FT-IR)

Objective: Differentiate the Hydrochloride salt from the Free Base.

Key Diagnostic Bands

The most critical feature is the transformation of the sharp secondary amine
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stretch into a broad ammonium band.

Frequency (

Functional Group Description
)
Broad, strong absorption.
Amine Salt ( Overlaps C-H stretches.
2400 - 3000 )
) Indicates successful HCI salt
formation.
_ Weak shoulders on the broad
C-H (Aromatic) 3000 - 3100 )
ammonium band.
C-O (Methoxy) 1200 — 1250 Strong asymmetric stretching.
C-F (Aryl) 1100 - 1150 Strong band.
: Out-of-plane bending
Ar-H Bending 800 — 850

diagnostic of 1,2,4-substitution.

Nuclear Magnetic Resonance (NMR)[5][6][7]1[8][9]

Objective: Definitive structural elucidation. Solvent:DMSO-d6 is required.

o Why? The HCI salt is likely insoluble in

. Furthermore, DMSO-d6 slows the exchange of the acidic ammonium protons, allowing
them to be visualized as distinct peaks rather than a washed-out baseline blur.

NMR Data (400 MHz, DMSO-d6)

Predicted shifts based on electronic shielding effects of the HCI salt form relative to the free

base.
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Coupling (
Position Multiplicit Integral Assignment
Hz)
NH 9.0-9.5 Broad Singlet 2H (Salt protons)
Ortho to F,
Ar-H (3) 6.95 dd 1H
Metato N
Ortho to N,
Ar-H (6) 6.70 dd 1H
Meta to F
Meta to N,
Ar-H (5) 6.55 td 1H
Orthoto F
. Methoxy
O-Me 3.85 Singlet 3H
group
) N-Methyl
N-Me 2.75 Singlet 3H
group

Critical Analysis:
e The N-Me Shift: In the free base, the N-Me appears around 2.81 ppm (in

). In the HCI salt (DMSO), it may shift slightly but remains a distinct singlet.

e Coupling Logic: The Fluorine atom at position 4 couples to protons at positions 3 and 5.
Expect complex splitting (doublet of doublets or triplets) for these aromatic signals.

NMR Data (100 MHz, DMSO-d6)

Fluorine (

, Spin 1/2) couples to Carbon (

, Spin 1/2), creating large doublets.
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Splitting (

Carbon Type Notes
yp (ppm)

)

Doublet ( Definitive C-F
C-F (C4) 155 - 160 ] o

) identification.

Doublet ( Coupled to F (3-
C-0 (C2) 148 - 152

bond).

)

Weak Doublet (
C-N (C1) 130 - 135 Ipso carbon.

)
O-Me 55.0 - 56.0 Singlet Methoxy carbon.
N-Me 30.0 - 32.0 Singlet N-Methyl carbon.

Visualization of Coupling Networks

The following diagram illustrates the scalar coupling (

-coupling) network expected in the NMR, helping to resolve the aromatic region.
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Figure 2: Spin-spin coupling network centered on the Fluorine atom. These interactions cause
the "splitting” observed in the spectral data.
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Experimental Protocols
NMR Sample Preparation (Self-Validating)

e Reagent: DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard).

e Procedure:

[¢]

Weigh 10-15 mg of the HCI salt into a clean vial.

Add 0.6 mL DMSO-d6.

[e]

[e]

Critical Step: Sonicate for 30 seconds. Salts often have micro-crystalline lattices that resist
passive dissolution.

Transfer to a 5mm NMR tube.

[e]

o Validation: Check the residual solvent peak (DMSO-H5) at 2.50 ppm. If this peak is a
multiplet or shifted, the magnetic field shimming is poor or the sample is too concentrated
(viscosity effects).

HPLC Purity Check (Pre-MS)
Before trusting spectral data, ensure purity >98%.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5um).

e Wavelength: 254 nm (Aromatic absorption).

o Retention Time: The salt will elute earlier than the free base if the pH is not buffered, but in
standard TFA/Formic acid buffers, they behave identically as the protonated species.

References
e Osimertinib Synthesis & Intermediates
o Finlay, M. R., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor

(AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild
Type Form of the Receptor."[1] Journal of Medicinal Chemistry, 57(20), 8249-8267.[1]
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e Spectral Data of Analogs (4-Methoxy-N-methylaniline)

o Royal Society of Chemistry (RSC)

o (Search Context: N-Methylation of ortho-Substituted Aromatic Amines).

¢ General Salt Characterization

o Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5][6] (2011). Pharmaceutical Salts:
Properties, Selection, and Use. Wiley-VCH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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